4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a pentafluoroethyl (-CF2CF3) substituent at the para position of its phenyl ring. The pentafluoroethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, stability, and reactivity. Boronate esters like this are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials science applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF5O2/c1-11(2)12(3,4)22-15(21-11)10-7-5-9(6-8-10)13(16,17)14(18,19)20/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVCYFRDZZORQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088974-50-7 | |
| Record name | 4,4,5,5-tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid pinacol ester. The reaction is usually carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs, particularly in cancer therapy.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane involves the formation of a boronate complex with a substrate. This complex can undergo various transformations, such as cross-coupling reactions, where the boron atom facilitates the transfer of organic groups between molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 4,4,5,5-tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane with analogous dioxaborolane derivatives:
*Calculated based on analogous compounds.
Key Observations :
- Ethynyl substituents (e.g., phenylethynyl) balance moderate electron withdrawal with steric accessibility, making them versatile for catalytic applications .
- Thienylmethyl groups introduce sulfur-based electron donation, which can stabilize radical intermediates in photochemical reactions .
- Triphenylvinyl substituents provide steric bulk and luminescent properties, making them ideal for OLEDs and aggregation-induced emission (AIE) materials .
Reactivity in Cross-Coupling Reactions
- Pentafluoroethyl derivative : Expected to exhibit high reactivity in Suzuki-Miyaura couplings due to enhanced electrophilicity. Similar fluorinated boronate esters are used in medicinal chemistry to introduce fluorinated aromatic motifs .
- Bromophenyl derivative (2-(4-bromophenyl)-... dioxaborolane) : Acts as a bifunctional intermediate, enabling sequential cross-coupling reactions (e.g., alkylation followed by borylation) .
- Ethynyl-substituted derivative: Used in Sonogashira couplings to construct conjugated systems for optoelectronic materials .
Stability and Handling
- Compounds with electron-donating groups (e.g., thienylmethyl) exhibit higher thermal stability, as seen in their use in high-temperature syntheses .
- Hazard profiles vary: For example, 4,4,5,5-tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane carries warnings for skin/eye irritation (H315, H319) , whereas triphenylvinyl derivatives are typically handled as solids with lower acute toxicity .
Q & A
Q. What is the role of 4,4,5,5-tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a boronic ester precursor in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The tetramethyl dioxaborolane group enhances stability against hydrolysis compared to free boronic acids, while the pentafluoroethylphenyl substituent may influence electronic properties and coupling efficiency. Methodologically, reactions typically employ Pd catalysts (e.g., Pd(PPh₃)₄) in mixtures of polar aprotic solvents (THF, DMF) and aqueous bases (Na₂CO₃) at 60–100°C .
Q. How should this compound be stored to ensure stability during experiments?
Store under inert atmospheres (argon or nitrogen) at –20°C to prevent moisture-induced hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, toluene) for dissolution, and avoid prolonged exposure to air. Degradation can be monitored via ¹¹B NMR, where a shift from ~30 ppm (intact boronate) to 18–22 ppm indicates hydrolysis to boronic acid .
Q. What analytical techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm aromatic proton environments and methyl group signals (δ ~1.3 ppm for pinacol methyls).
- ¹¹B NMR : A singlet near 30 ppm verifies boronate integrity.
- X-ray crystallography : Resolves steric effects from the tetramethyl and pentafluoroethyl groups (e.g., bond angles and crystal packing) .
Advanced Questions
Q. How can reaction conditions be optimized for challenging substrates in Suzuki-Miyaura couplings using this boronate?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) for electron-deficient substrates; Pd(OAc)₂ with SPhos for steric hindrance).
- Solvent/Base Pairing : Use DME/H₂O with Cs₂CO₃ for electron-rich partners; DMF/K₃PO₄ for deactivated substrates.
- Temperature Gradients : Employ microwave-assisted heating (100–150°C) to accelerate sluggish reactions. Monitor by TLC or GC-MS for intermediate detection .
Q. How to resolve contradictions in ¹H NMR data for derivatives of this compound?
Contradictions often arise from dynamic rotational barriers in the dioxaborolane ring or fluorine-induced anisotropic effects. Strategies:
Q. What are the advantages of computational vs. experimental methods for confirming molecular geometry?
- Computational (DFT) : Predicts bond lengths/angles and electronic effects (e.g., pentafluoroethyl’s electron-withdrawing impact). Use B3LYP/6-31G(d) for cost-accuracy balance.
- Experimental (X-ray) : Provides empirical evidence of steric crowding and crystal packing. Cross-validate computed geometries with crystallographic data to refine force fields .
Q. How to mitigate steric hindrance from tetramethyl groups during functionalization?
Q. How do substituents on the phenyl ring (e.g., pentafluoroethyl vs. trifluoromethyl) affect reactivity in catalysis?
- Electronic Effects : Pentafluoroethyl’s strong electron-withdrawing nature reduces electron density at the boron center, slowing transmetallation but improving oxidative stability.
- Steric Effects : Bulkier substituents (e.g., pentafluoroethyl vs. methyl) may hinder Pd coordination. Compare turnover frequencies (TOFs) using kinetic studies with substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
